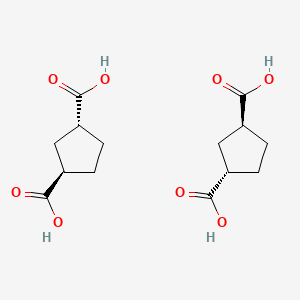

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid;(1S,3S)-cyclopentane-1,3-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid are stereoisomers of cyclopentane-1,3-dicarboxylic acid. These compounds are characterized by their chiral centers at the 1 and 3 positions of the cyclopentane ring, resulting in distinct (R,R) and (S,S) configurations. The presence of these chiral centers makes these compounds optically active, meaning they can rotate plane-polarized light.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of cyclopentene-1,3-dicarboxylic acid derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the chiral catalyst to induce the desired stereochemistry.

Industrial Production Methods

On an industrial scale, the production of these compounds may involve the use of large-scale asymmetric synthesis techniques, such as continuous flow reactors, to ensure high yield and purity. The use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral compounds are used as starting materials, can also be employed to produce these stereoisomers efficiently.

Análisis De Reacciones Químicas

Types of Reactions

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form cyclopentane-1,3-dicarboxylic anhydride.

Reduction: Reduction reactions can convert the carboxylic acid groups to primary alcohols.

Substitution: The carboxylic acid groups can be substituted with other functional groups, such as amines or esters, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acid chlorides, which can then undergo further substitution reactions.

Major Products

Oxidation: Cyclopentane-1,3-dicarboxylic anhydride.

Reduction: Cyclopentane-1,3-dimethanol.

Substitution: Various substituted cyclopentane derivatives, depending on the substituent introduced.

Aplicaciones Científicas De Investigación

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid have several applications in scientific research:

Chemistry: These compounds are used as chiral building blocks in the synthesis of more complex molecules.

Biology: They serve as intermediates in the synthesis of biologically active compounds, including pharmaceuticals.

Medicine: Research into their potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: They are used in the production of polymers and other materials with specific chiral properties.

Mecanismo De Acción

The mechanism of action of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid depends on their specific applications. In biological systems, these compounds may interact with enzymes or receptors, influencing biochemical pathways. For example, they may act as enzyme inhibitors or activators, modulating the activity of specific enzymes involved in metabolic processes.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopentane-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups at the 1 and 2 positions.

Cyclopentane-1,4-dicarboxylic acid: Carboxylic acid groups at the 1 and 4 positions.

Cyclohexane-1,3-dicarboxylic acid: Similar structure but with a six-membered ring.

Uniqueness

The unique feature of (1R,3R)-cyclopentane-1,3-dicarboxylic acid and (1S,3S)-cyclopentane-1,3-dicarboxylic acid lies in their specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for their use as chiral building blocks and in applications requiring specific optical activity.

Actividad Biológica

(1R,3R)-Cyclopentane-1,3-dicarboxylic acid and its (1S,3S) isomer are cyclic organic compounds characterized by two carboxylic acid groups attached to a cyclopentane ring. These compounds have garnered interest due to their unique structural properties and potential biological activities. Their molecular formula is C7H10O4, with a molecular weight of approximately 158.15 g/mol. This article explores their biological activities, including enzyme interactions, receptor affinities, and potential therapeutic applications.

- Molecular Formula : C7H10O4

- Molecular Weight : 158.15 g/mol

- Melting Point : ~121°C

- Boiling Point : ~243.22°C

- Solubility : Slightly soluble in water and chloroform when heated

Enzyme Interactions

Research indicates that (1R,3R)-cyclopentane-1,3-dicarboxylic acid may interact with various enzymes due to its structural characteristics. Notably, derivatives of this compound have been investigated for their inhibitory effects on HIV protease, suggesting a potential role in antiviral therapies . The interactions may involve competitive inhibition mechanisms where the compound mimics substrate binding sites.

Receptor Affinities

A study highlighted the activity of cyclopentane derivatives at metabotropic excitatory amino acid receptors. Specifically, (1S,3S)-cyclopentane-1,3-dicarboxylic acid showed significant agonistic activity at these receptors, indicating its potential as a neuroactive compound . The trans isomer was reported to be more potent than its cis counterpart in displacing NMDA receptor binding, suggesting differential receptor interactions based on stereochemistry .

Antiviral Activity

In vitro studies demonstrated that (1R,3R)-cyclopentane-1,3-dicarboxylic acid derivatives exhibited notable antiviral properties against HIV. The mechanism appears to involve inhibition of viral protease activity, which is crucial for viral replication. These findings warrant further exploration into the structure-activity relationship (SAR) of these compounds to optimize their efficacy as antiviral agents.

Neuroprotective Effects

Another significant area of research involves the neuroprotective properties of cyclopentane derivatives. In vivo studies showed that certain analogs could reduce neuronal degeneration in animal models subjected to excitotoxic conditions. The ability to modulate receptor activity suggests potential applications in neurodegenerative diseases .

Comparative Analysis of Isomers

| Property | (1R,3R)-Cyclopentane-1,3-dicarboxylic Acid | (1S,3S)-Cyclopentane-1,3-dicarboxylic Acid |

|---|---|---|

| Molecular Weight | 158.15 g/mol | 158.15 g/mol |

| Melting Point | ~121°C | ~121°C |

| Biological Activity | Antiviral; HIV protease inhibitor | Neuroactive; metabotropic receptor agonist |

| Solubility | Slightly soluble in water | Slightly soluble in water |

Propiedades

IUPAC Name |

(1R,3R)-cyclopentane-1,3-dicarboxylic acid;(1S,3S)-cyclopentane-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10O4/c2*8-6(9)4-1-2-5(3-4)7(10)11/h2*4-5H,1-3H2,(H,8,9)(H,10,11)/t2*4-,5-/m10/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUPRLJMTTYZLD-MWLZBDIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)C(=O)O.C1CC(CC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)O)C(=O)O.C1C[C@@H](C[C@H]1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.